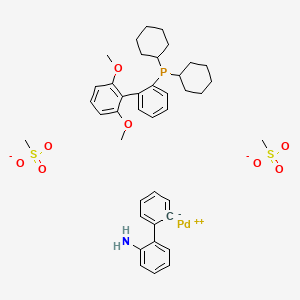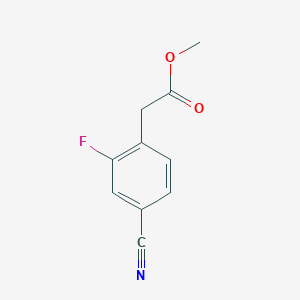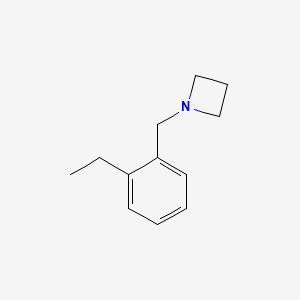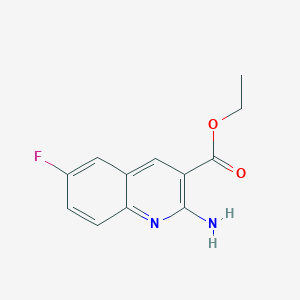
Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is a complex organometallic compound that plays a significant role in catalysis, particularly in cross-coupling reactions. This compound is known for its stability and efficiency in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable catalyst in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate typically involves the coordination of palladium with the ligand (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) and (2’-amino-1,1’-biphenyl). The reaction is carried out under inert conditions to prevent oxidation and degradation of the palladium complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coordination reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
Heck Reaction: Coupling of aryl halides with alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines.
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, boronic acids, alkenes, and amines. The reactions are typically carried out in the presence of a base such as potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide (DMF). The reactions are often performed under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and arylamines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, facilitating the formation of complex organic molecules with high efficiency and selectivity .
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form carbon-nitrogen bonds is particularly valuable in the synthesis of drugs and natural products .
Industry
In the industrial sector, this compound is employed in the large-scale production of fine chemicals, polymers, and advanced materials. Its stability and efficiency make it a preferred catalyst for various manufacturing processes .
Wirkmechanismus
The mechanism by which (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate exerts its catalytic effects involves the formation of a palladium complex with the substrate. The palladium center facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic acid or other coupling partner, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
XPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
Compared to similar compounds, (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate offers enhanced stability and reactivity due to the presence of the amino-biphenyl ligand. This unique structure allows for more efficient catalytic cycles and higher yields in cross-coupling reactions .
Eigenschaften
Molekularformel |
C40H51NO8PPdS2- |
|---|---|
Molekulargewicht |
875.4 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |
InChI-Schlüssel |
DDLMKPHKQUXHOT-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)


![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)


![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
